![molecular formula C10H12N2OS B13828112 7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of thiazolo[4,5-c]pyridines. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of a pyridine derivative with a thiazole precursor under specific conditions to form the desired bicyclic scaffold . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the thiazolo[4,5-c]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various pharmacological effects.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed pharmacological effects. For example, it may act as an inhibitor of certain enzymes or receptors, thereby altering cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydro-5-methylthiazolo[5,4-c]pyridine-2-carboxylic acid: This compound shares a similar core structure but differs in its functional groups.
Substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines: These compounds have a similar bicyclic structure but with different heteroatoms and functional groups.
Uniqueness
7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine is unique due to its specific functional groups and the resulting pharmacological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H12N2OS |
|---|---|
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
7-methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C10H12N2OS/c1-3-4-13-10-8-6-11-5-7(2)9(8)14-12-10/h1,7,11H,4-6H2,2H3 |
InChI-Schlüssel |
TUJJAFCGWFLDFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCC2=C1SN=C2OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


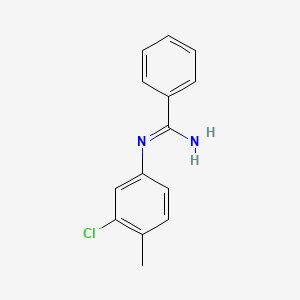
![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
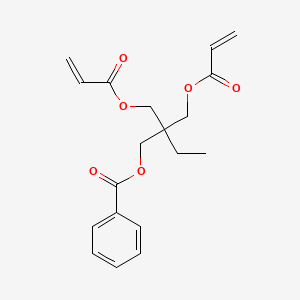
![N-[(3R,5S)-4-oxo-1-adamantyl]acetamide](/img/structure/B13828056.png)


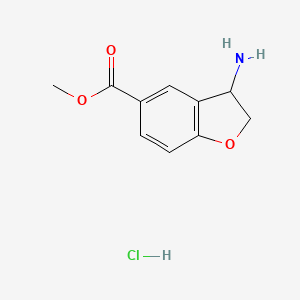

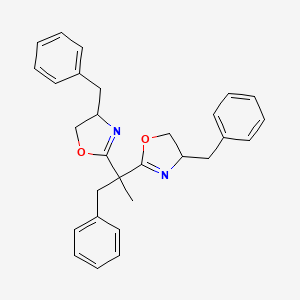
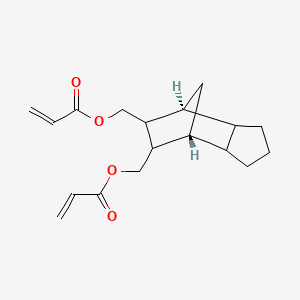
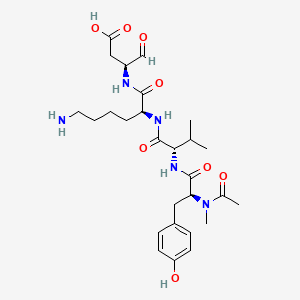
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
